1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid typically involves multiple stepsThe carboxylic acid functionality is then introduced via oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
- 3-[(tert-Butoxycarbonyl)amino] pyrrolidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desirable .
Properties
Molecular Formula |
C12H19F2NO4 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(7-15,9(16)17)6-8(13)14/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
PWXGZINMOYOGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.